INCB054329 - 1628607-64-6

INCB054329

Catalog Number: EVT-270911
CAS Number: 1628607-64-6
Molecular Formula: C19H16N4O3
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB054329, also known as INCB-54329, is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to INCB054329 treatment with IC50 values below 500 nM in cell proliferation assays. INCB054329 down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. INCB054329 as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.
Overview

INCB054329 is a novel compound classified as a bromodomain and extraterminal domain (BET) inhibitor, specifically targeting the BET family of proteins. These proteins are crucial in regulating gene expression and have been implicated in various cancers, particularly hematological malignancies. INCB054329 has demonstrated potent activity against several B-cell malignancies in preclinical studies and is currently undergoing clinical trials to assess its efficacy and safety in humans .

Source

INCB054329 was developed by Incyte Corporation, a biopharmaceutical company focused on discovering and developing innovative medicines for cancer and other serious diseases. The compound is part of a broader class of BET inhibitors that have gained attention for their potential therapeutic applications in oncology .

Classification

INCB054329 belongs to the class of epigenetic modulators, specifically targeting bromodomains that recognize acetylated lysine residues on histones. This mechanism allows it to influence transcriptional regulation by modulating the interaction between chromatin and transcription factors, thereby affecting gene expression profiles associated with cancer progression .

Synthesis Analysis

Methods

The synthesis of INCB054329 involves several chemical reactions that typically include the formation of key functional groups necessary for its activity as a BET inhibitor. The exact synthetic route has not been publicly disclosed in detail, but it is known to involve standard organic synthesis techniques such as coupling reactions, protection-deprotection strategies, and purification processes.

Technical Details

The compound's synthesis may utilize various reagents and solvents common in medicinal chemistry. For instance, reactions might involve the use of coupling agents to facilitate the formation of amide or ester bonds, which are crucial for the structural integrity of the molecule. Purification techniques such as high-performance liquid chromatography (HPLC) are likely employed to achieve the desired purity levels necessary for biological testing .

Molecular Structure Analysis

Structure

The molecular structure of INCB054329 is characterized by its ability to bind specifically to the bromodomains of BET proteins. It features a unique scaffold that allows it to mimic acetyl-lysine, which is essential for its inhibitory action. The precise three-dimensional structure has been elucidated through crystallography studies, revealing critical interactions with amino acid residues within the binding pocket of bromodomains .

Data

Key structural data include:

  • Molecular Formula: C₁₉H₁₈ClN₃O
  • Molecular Weight: 349.82 g/mol
  • Structural features include a central aromatic ring system and multiple functional groups that enhance its binding affinity to target proteins .
Chemical Reactions Analysis

Reactions

INCB054329 primarily functions through competitive inhibition of BET proteins by disrupting their interaction with acetylated histones. This inhibition leads to altered gene expression patterns associated with oncogenesis.

Technical Details

In vitro studies have shown that INCB054329 effectively reduces the binding of BRD4 (a key BET protein) to acetylated histones, leading to decreased transcriptional activation of oncogenes such as MYC. This mechanism has been validated using assays like chromatin immunoprecipitation followed by quantitative PCR (ChIP-qPCR) to assess changes in gene expression following treatment with the compound .

Mechanism of Action

Process

The mechanism by which INCB054329 exerts its effects involves binding to the bromodomains of BET proteins, thereby inhibiting their function as transcriptional co-activators. Upon binding, INCB054329 prevents these proteins from interacting with acetylated lysine residues on histones, leading to reduced recruitment of transcriptional machinery necessary for gene activation.

Data

Studies indicate that treatment with INCB054329 results in significant downregulation of genes associated with cell proliferation and survival in cancer cells. This includes genes involved in critical signaling pathways such as JAK-STAT and MYC-driven transcription .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stability under standard laboratory conditions; specific stability data under various pH levels or temperatures may be required for formulation purposes.

Chemical Properties

  • pKa: Specific pKa values are not widely reported but are essential for understanding ionization at physiological pH.
  • LogP: A measure of lipophilicity that influences bioavailability; values should be determined during preclinical development stages.
  • Reactivity: Reactivity profiles would need characterization through stability studies under various environmental conditions .
Applications

Scientific Uses

INCB054329 is primarily investigated for its potential therapeutic applications in oncology, particularly for treating hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. Its ability to modulate gene expression makes it a candidate for combination therapies with other targeted agents or chemotherapeutics.

Additionally, ongoing research explores its use in other diseases characterized by dysregulated BET protein activity, including inflammatory conditions and solid tumors . The compound's role as an epigenetic reader domain inhibitor positions it as a valuable tool in cancer biology research, particularly in studying mechanisms underlying gene regulation and tumorigenesis.

Introduction to BET Protein Biology and Therapeutic Targeting

Bromodomain and Extraterminal (BET) Proteins in Epigenetic Regulation

BET proteins (BRD2, BRD3, BRD4, and BRDT) are evolutionarily conserved epigenetic "readers" that decipher histone acetylation marks. Each BET protein contains two tandem bromodomains (BD1 and BD2) that specifically bind to ε-N-lysine acetylation (Kac) motifs on histone tails. The bromodomain structure comprises four α-helical bundles (αZ, αA, αB, αC) linked by ZA and BC loops, forming a hydrophobic pocket for acetyl-lysine recognition. A conserved asparagine residue (e.g., Asn140 in BRD4) forms hydrogen bonds with the acetyl carbonyl oxygen, while tyrosine residues stabilize binding through water-mediated interactions [2] [5].

Beyond histone recognition, BET proteins recruit transcriptional machinery to chromatin. BRD4, the most extensively studied family member, recruits the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to initiate transcriptional elongation [4] [7]. This process is critical for activating genes governed by super-enhancers—large clusters of enhancers driving expression of oncogenes like MYC [4].

  • Table 1: Structural and Functional Features of BET Proteins
    ProteinBromodomainsUnique DomainsPrimary Functions
    BRD2BD1, BD2NoneCell cycle (G1/S transition), E2F activation
    BRD3BD1, BD2NoneErythroid differentiation, GATA1 interaction
    BRD4BD1, BD2CTD (C-terminal domain)P-TEFb recruitment, transcriptional elongation
    BRDTBD1, BD2CTDSpermatogenesis (testis-specific)

Role of BET Proteins in Oncogene Activation and Cancer Progression

BET proteins are master regulators of oncogenic transcription. BRD4 localizes to super-enhancers of key cancer drivers, including MYC, BCL-2, and BCL-xL, amplifying their expression. In hematologic malignancies, MYC dysregulation is a hallmark of multiple myeloma (MM) and acute myeloid leukemia (AML), where BRD4 binding sustains proliferative signaling [3] [7]. Solid tumors also exploit BET-mediated transcription; for example, in colorectal cancer, BRD4 upregulates CD276 to promote immune evasion, while in gastric cancer, it activates Twist and Snail to drive epithelial-mesenchymal transition (EMT) [6] [8].

Mechanistically, chromosomal translocations involving BET proteins generate oncogenic fusions. In NUT midline carcinoma (NMC), BRD4-NUT fusions tether acetylated chromatin to NUT, creating aberrant transcriptional hubs that block cellular differentiation [4] [9]. Additionally, BET proteins modulate growth factor pathways; in t(4;14)-positive MM, BRD4 cooperates with WHSC1 to overexpress FGFR3, enabling tumor survival [3].

  • Table 2: BET-Dependent Oncogenic Pathways in Cancer
    Cancer TypeOncogene/PathwayBET Protein InvolvedFunctional Outcome
    Multiple MyelomaMYC, FGFR3BRD4Cell proliferation, anti-apoptosis
    NUT Midline CarcinomaBRD4-NUT fusionBRD4Differentiation block
    Colorectal CancerCD276BRD4Immune evasion
    Gastric CancerTwist/SnailBRD4EMT, metastasis

Rationale for BET Inhibition in Hematologic and Solid Tumors

BET inhibition disrupts oncogenic transcription by competitively blocking acetyl-lysine binding. This strategy is particularly effective in cancers dependent on "transcriptional addiction," where malignancies rely on amplified expression of a limited set of oncogenes [4] [8]. In hematologic tumors like MM and AML, BET inhibitors suppress MYC and BCL-2 families, inducing apoptosis and cell-cycle arrest [3]. For solid tumors, BET inhibition counteracts pathways inaccessible to conventional therapies; e.g., in pancreatic ductal adenocarcinoma (PDAC), BRD4 regulates matrisome components in cancer-associated fibroblasts, influencing tumor-stroma crosstalk [6] [8].

Combination therapies enhance BET inhibitor efficacy. In t(4;14)-positive MM, INCB054329-mediated suppression of FGFR3 sensitizes cells to fibroblast growth factor receptor (FGFR) inhibitors [3]. Similarly, BET inhibitors synergize with JAK/STAT blockers in MM by downregulating IL-6R signaling, overcoming microenvironment-mediated resistance [3] [4].

  • Table 3: Rationale for BET Inhibition in Tumor Subtypes
    Tumor CategoryKey VulnerabilitiesCombination Partners
    Hematologic (MM, AML)MYC downregulation, BCL-2 suppressionFGFR inhibitors, JAK inhibitors
    Solid Tumors (CRC, PDAC)EMT reversal, matrisome modulationImmune checkpoint inhibitors
    NUT Midline CarcinomaBRD4-NUT disruptionNone (monotherapy responsive)

INCB054329: Structural Uniqueness and Preclinical Significance

INCB054329 is a diazepine-based BET inhibitor distinguished by its compact structure and high selectivity for BD1/BD2 pockets. Unlike pan-BET inhibitors (e.g., JQ1), it exhibits a lower propensity for off-target binding due to optimized interactions with the ZA loop and conserved asparagine [1] [3]. Preclinically, INCB054329 demonstrates potent anti-tumor activity in MM models, suppressing oncogenes beyond MYC, including FGFR3 in t(4;14)-positive cells and NSD2/MMSET [3]. Pharmacokinetic studies reveal a mean elimination half-life of 2.24 hours, necessitating intermittent dosing regimens (e.g., 5-days-on/2-days-off) to sustain target engagement [1].

A key mechanistic insight is INCB054329's disruption of JAK-STAT signaling. By displacing BRD4 from the IL6R promoter, it reduces IL-6 receptor expression, diminishing STAT3 phosphorylation and synergizing with JAK inhibitors (e.g., ruxolitinib) in MM xenografts [3] [4]. This effect persists even in JAK-inhibitor-resistant models, highlighting its potential to overcome therapeutic resistance [3].

  • Table 4: Preclinical Profile of INCB054329
    ParameterINCB054329Comparison to Other BETi
    Chemical ClassDiazepineStructurally distinct from triazolodiazepines
    Key TargetsMYC, FGFR3, IL6RBroader than JQ1 (primarily MYC)
    Half-Life (h)2.24Shorter than INCB057643 (11.1 h)
    Synergistic CombinationsFGFR inhibitors, JAK inhibitorsSuperior to monotherapy in t(4;14) MM

Properties

CAS Number

1628607-64-6

Product Name

INCB054329

IUPAC Name

(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m1/s1

InChI Key

XYLPKCDRAAYATL-OAHLLOKOSA-N

SMILES

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5

Solubility

Soluble in DMSO, not in water

Synonyms

INCB054329; INCB-054329; INCB 054329; INCB54329; INCB 54329; INCB-54329.

Canonical SMILES

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5

Isomeric SMILES

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4[C@H](CO3)C5=CC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.